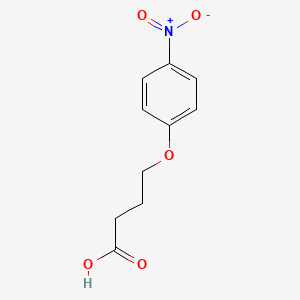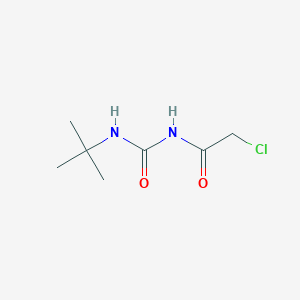
2-(4-Phenoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenoxyphenoxy)acetic acid is a chemical compound with the CAS Number: 38559-90-9 and a linear formula of C14H12O4 . It has a molecular weight of 244.25 . The IUPAC name for this compound is (4-phenoxyphenoxy)acetic acid .
Molecular Structure Analysis
The molecular structure of 2-(4-Phenoxyphenoxy)acetic acid consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) .Physical And Chemical Properties Analysis
2-(4-Phenoxyphenoxy)acetic acid is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 401.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 65.6±0.3 cm^3, a polar surface area of 56 Å^2, and a molar volume of 195.2±3.0 cm^3 .Aplicaciones Científicas De Investigación
Environmental Impact and Mechanisms
2-(4-Phenoxyphenoxy)acetic acid, as a derivative of chlorophenoxy compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), has been extensively used in agriculture for its herbicidal properties. Research has delved into the environmental impact and potential mechanisms of action of these compounds. Epidemiological studies have explored the association between exposure to chlorophenoxy herbicides and increased risks of lymphohematopoietic cancers, although the combined evidence does not support a genotoxic mode of action. The potential interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings, remains largely unknown (Stackelberg, 2013).
Toxicology and Environmental Persistence
The toxicological profile and environmental persistence of 2,4-D, a closely related compound, have been subjects of scientometric reviews. Such studies highlight the worldwide use of 2,4-D in agriculture and its indirect pathways into natural environments. The focus has been on its toxicology, mutagenicity, and the impact on non-target species, particularly aquatic organisms. The research underscores the necessity for future studies to concentrate on molecular biology aspects, especially gene expression, to better understand the toxicological impact of these herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).
Advanced Oxidation Processes for Degradation
The degradation pathways of chlorophenoxyacetic acids, including 2-(4-Phenoxyphenoxy)acetic acid derivatives, have been studied in the context of water treatment. Advanced Oxidation Processes (AOPs) have been identified as effective means for breaking down these compounds in wastewater, with various by-products and their biotoxicity being thoroughly investigated. The studies provide insights into the degradation mechanisms and potential environmental impacts of the residuals (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Wastewater Treatment Technologies
Investigations into the treatment of wastewater from the pesticide industry reveal the challenges posed by the presence of chlorophenoxyacetic acids. Biological processes and granular activated carbon have shown potential in removing a significant percentage of these compounds, suggesting viable treatment options for mitigating the environmental impact of pesticide production wastewater (Goodwin, Carra, Campo, & Soares, 2018).
Sorption and Environmental Fate
The sorption behavior of phenoxy herbicides, including those similar to 2-(4-Phenoxyphenoxy)acetic acid, to soil and organic matter is critical in understanding their environmental fate. Data suggest that soil organic matter and iron oxides are significant sorbents, influencing the mobility and persistence of these herbicides in the environment. This knowledge is crucial for developing strategies to minimize their environmental footprint (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
The safety information for 2-(4-Phenoxyphenoxy)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(4-phenoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTWPVOGVQFHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191884 |
Source


|
| Record name | Acetic acid, (4-phenoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenoxy)acetic acid | |
CAS RN |
38559-90-9 |
Source


|
| Record name | Acetic acid, (4-phenoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (4-phenoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)






![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)



